molecular formula C11H20BrNO2 B11718086 Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate

Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate

Cat. No.: B11718086
M. Wt: 278.19 g/mol
InChI Key: GRHDGXGLBKWEQF-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate typically involves the bromination of a piperidine derivativeThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate (5S)
  • This compound (5R)

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its tert-butyl ester group provides stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

GRHDGXGLBKWEQF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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